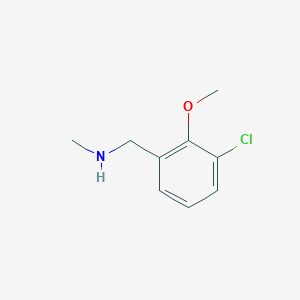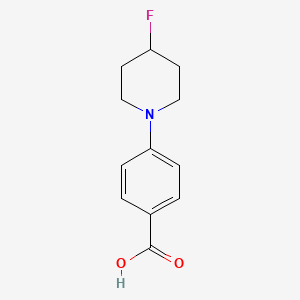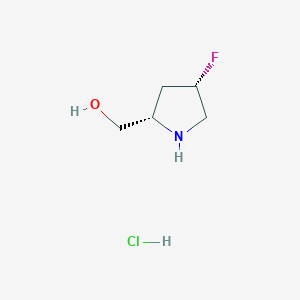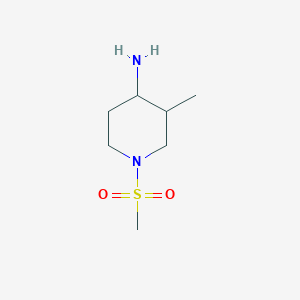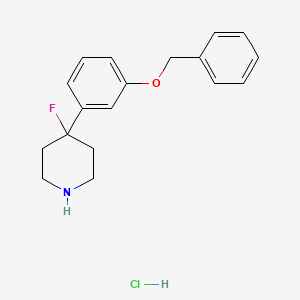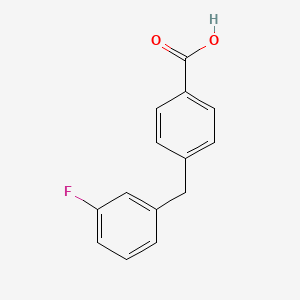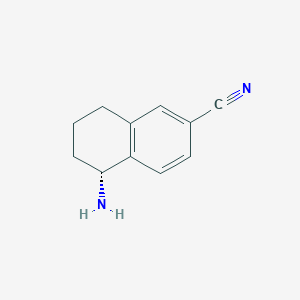
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate
Descripción general
Descripción
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate (TBHPC) is a small molecule that has been used in a variety of scientific research applications. TBHPC is a carbamate ester and is commonly used as a chiral auxiliary in asymmetric synthesis. This molecule has been studied extensively in recent years due to its potential applications in medicine and biochemistry. We will also discuss the future directions for research involving TBHPC.
Aplicaciones Científicas De Investigación
Oxidation and Metabolism Studies
Studies on related carbamate compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, reveal insights into their oxidation processes and metabolic pathways in both insects and mammals. These studies are crucial for understanding how these compounds are processed biologically, with implications for both environmental impact and potential therapeutic applications (Douch & Smith, 1971).
Photocatalysis and Chemical Synthesis
The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl derivatives highlights innovative methods in chemical synthesis, enabling the creation of complex organic molecules like 3-aminochromones under mild conditions. Such research underscores the role of tert-butyl carbamate derivatives in facilitating new synthetic pathways, potentially leading to novel drug molecules or materials (Wang et al., 2022).
Polymer Science
In the field of materials science, tert-butyl groups have been utilized to modify polymers, such as in the study of free volume manipulation of polyimides. By appending tert-butoxycarbonyl (t-BOC) onto polyimides and subsequently removing it, researchers can alter the physical packing structure of polymers, affecting their gas transport properties. This research has implications for developing more efficient materials for gas separation technologies (Lin et al., 2020).
Analytical Chemistry Applications
The development of methods for the simultaneous determination of various metabolites in biological samples, utilizing derivatives such as tert-butyldimethylsilyl, demonstrates the importance of tert-butyl carbamate derivatives in analytical chemistry. These methods are essential for clinical diagnostics and pharmacokinetic studies, providing insights into the metabolism of drugs and the diagnosis of diseases (Muskiet et al., 1981).
Organic Synthesis
The use of tert-butyl carbamate derivatives in the synthesis of complex organic molecules is further exemplified in studies focusing on N-(Boc) nitrone equivalents. Such research facilitates the development of novel synthetic routes, contributing to advancements in organic chemistry and medicinal chemistry (Guinchard et al., 2005).
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJQNDTZAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)
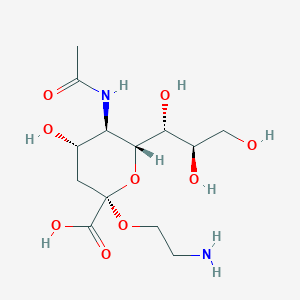

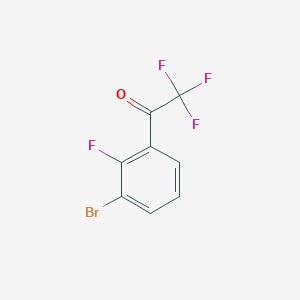
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole](/img/structure/B1532608.png)
